

Application Notes and Protocols for WY 49051

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Compound of Interest

Compound Name: Wy 49051

Cat. No.: B15611546

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of **WY 49051** solutions, a potent and orally active H1 receptor antagonist. The information is intended to guide researchers in the effective use of this compound in a laboratory setting.

Chemical Properties

Property	Value
IUPAC Name	7-(3-(4-(benzhydryloxy)piperidin-1-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS Number	113418-56-7
Molecular Formula	C ₂₈ H ₃₃ N ₅ O ₃
Molecular Weight	499.6 g/mol
Purity	>99%
Physical Form	Solid

Solution Preparation

The solubility of **WY 49051** can vary depending on the solvent. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.

Recommended Solvents and Stock Solution Preparation

Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of **WY 49051**.

Protocol for Preparing a 10 mM DMSO Stock Solution:

- **Weighing the Compound:** Accurately weigh the desired amount of solid **WY 49051** using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.996 mg of **WY 49051**.
- **Dissolving in DMSO:** Add the weighed **WY 49051** to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution).
- **Ensuring Complete Dissolution:** Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
- **Storage:** Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For most cellular assays, the DMSO stock solution should be diluted to the final desired concentration in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the experimental results (typically $\leq 0.1\%$).

Example Protocol for Preparing a Working Solution for In Vivo Studies:

For a 1 mL working solution, the following protocol can be adapted^[1]:

- To 100 μL of a 50 mg/mL DMSO stock solution of **WY 49051**, add 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is clear.
- Add 450 μL of saline to reach a final volume of 1 mL.

Another formulation for in vivo use involves^[1]:

- To 100 µL of a 50 mg/mL DMSO stock solution, add 900 µL of corn oil and mix thoroughly.

Storage and Stability

Proper storage of both the solid compound and its solutions is critical to maintain its biological activity.

Solid Compound

The solid form of **WY 49051** should be stored at -20°C or -80°C.

Stock Solutions

Stock solutions of **WY 49051** in DMSO can be stored under the following conditions^[1]:

Storage Temperature	Storage Period
-80°C	Up to 6 months
-20°C	Up to 1 month

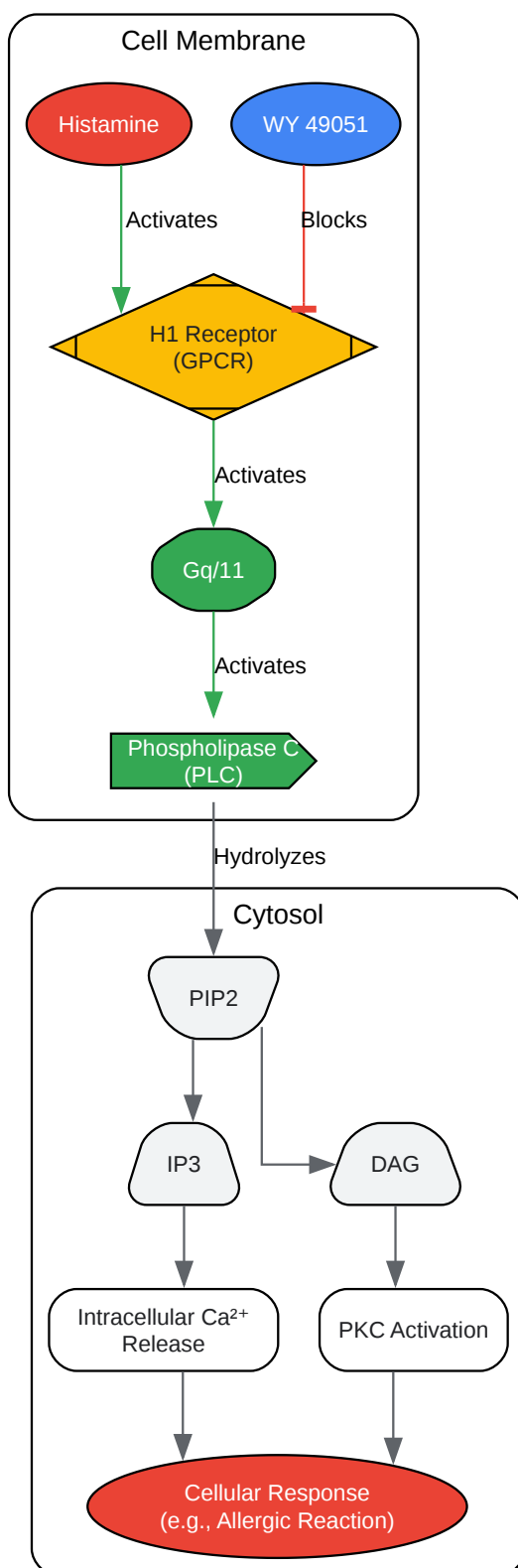
Important Considerations:

- Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots of the stock solution.
- Light Sensitivity: Protect solutions from direct light.
- Stability in Aqueous Solutions: The stability of **WY 49051** in aqueous buffers and cell culture media at working concentrations may be limited. It is recommended to prepare fresh dilutions for each experiment.

Mechanism of Action and Signaling Pathway

WY 49051 is a potent antagonist of the histamine H1 receptor, with a reported IC₅₀ of 44 nM.^[1] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G proteins. This activation leads to the stimulation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, **WY 49051** blocks the binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling cascade.



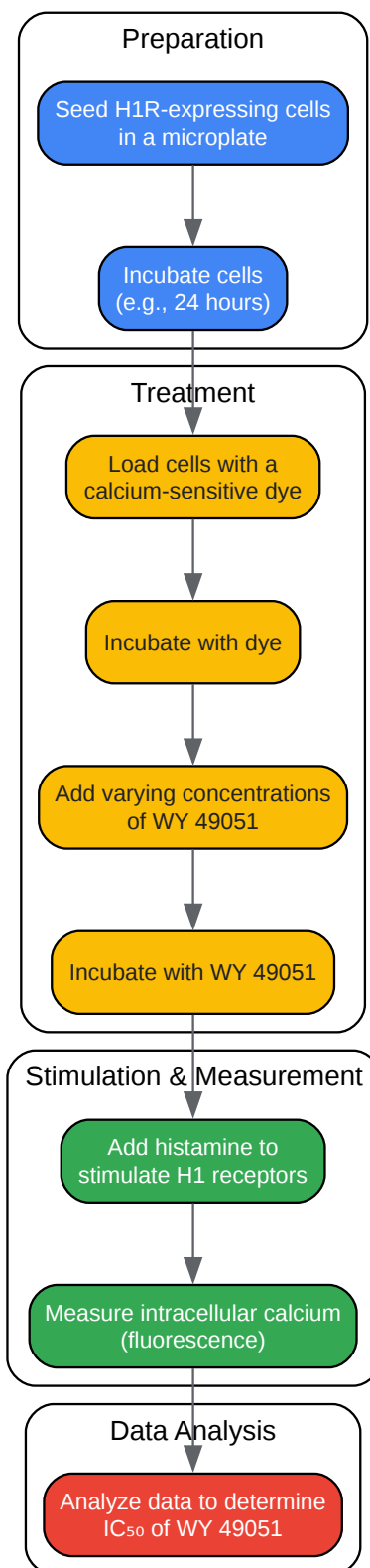
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Caption: WY 49051 antagonism of the H1 receptor signaling pathway.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following provides a general workflow for a cell-based assay to evaluate the antagonist activity of **WY 49051**.

Workflow for a Calcium Flux Assay:



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Caption: General workflow for a cell-based calcium flux assay.

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References

- 1. medchemexpress.com [medchemexpress.com]
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